tert-Butyl 2-(aminooxy)butanoate

Bioconjugation Click Chemistry Oxime Ligation

tert-Butyl 2-(aminooxy)butanoate (CAS 2059987-20-9, C₈H₁₇NO₃, MW 175.23) is a bifunctional organic reagent that combines an aminooxy (-ONH₂) nucleophile with a tert-butyl (t‑Bu) ester protecting group. The aminooxy functionality enables bioorthogonal condensation with carbonyls (aldehydes, ketones) to form stable oxime linkages, a cornerstone of modern click chemistry and bioconjugation.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Cat. No. B13192017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(aminooxy)butanoate
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC(C)(C)C)ON
InChIInChI=1S/C8H17NO3/c1-5-6(12-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3
InChIKeySRIGFKZPPIYXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(aminooxy)butanoate – Orthogonally Protected Aminooxy Building Block for Chemoselective Bioconjugation


tert-Butyl 2-(aminooxy)butanoate (CAS 2059987-20-9, C₈H₁₇NO₃, MW 175.23) is a bifunctional organic reagent that combines an aminooxy (-ONH₂) nucleophile with a tert-butyl (t‑Bu) ester protecting group . The aminooxy functionality enables bioorthogonal condensation with carbonyls (aldehydes, ketones) to form stable oxime linkages, a cornerstone of modern click chemistry and bioconjugation. The acid‑labile t‑Bu ester provides orthogonal protection for the carboxylic acid moiety, allowing selective deprotection under mild acidic conditions (e.g., TFA in DCM) without affecting other sensitive functional groups [1].

Why Generic Substitution of tert-Butyl 2-(aminooxy)butanoate with Other Aminooxy Esters Fails


Aminooxy reagents are not interchangeable. The rate of oxime formation varies by >100‑fold depending on the α‑nucleophile structure and the local chemical environment [1]. Chain length, steric bulk, and the presence of adjacent polar groups dramatically alter both the kinetics of bioconjugation and the hydrolytic stability of the resulting oxime bond [2]. Furthermore, the choice of carboxyl protecting group (t‑Bu ester vs. methyl, ethyl, or benzyl esters) dictates the orthogonal deprotection strategy in multi‑step syntheses. Using an analog with a different alkyl spacer or ester can lead to incomplete conjugation, premature deprotection, or unwanted side reactions, ultimately compromising experimental reproducibility and yield [3].

tert-Butyl 2-(aminooxy)butanoate: Quantitative Differentiation vs. Aminooxy Acetate, Propanoate, and Free Acid Analogs


Oxime Formation Kinetics: Aminooxy Reactivity Outpaces Hydrazine by 6‑Fold Under Physiologically Relevant Conditions

Oxime bond formation using an aminooxy nucleophile proceeds 6‑times faster than hydrazone formation under identical salt‑free conditions at pH 7.4 [1]. This kinetic advantage translates to more efficient bioconjugation at low reagent concentrations and shorter reaction times. While the absolute rate constant depends on the specific aminooxy structure (e.g., PEG‑aminooxy: k = 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 [2]), the intrinsic α‑effect of the –ONH₂ group consistently provides a ≥6‑fold rate enhancement relative to hydrazine‑based alternatives.

Bioconjugation Click Chemistry Oxime Ligation

Hydrolytic Stability: Oxime Bonds Resist Hydrolysis 10³–10⁴‑Fold More than Hydrazones at Acidic pH

Oxime linkages exhibit exceptional hydrolytic stability compared to hydrazones, particularly under mildly acidic conditions (pH 5.0–6.0) that can occur in endosomal compartments or inflamed tissues. Isostructural oximes are >1000‑fold more resistant to hydrolysis than hydrazones at pD 5.0 [1]. This inherent stability minimizes premature release of payloads and ensures the integrity of bioconjugates during long‑term storage and in vivo circulation.

Bioconjugate Stability Drug Delivery Hydrogel Crosslinking

Orthogonal Deprotection: tert‑Butyl Ester Cleavage is >100‑Fold Faster than Methyl Ester Under Acidic Conditions

The tert‑butyl ester of tert‑butyl 2-(aminooxy)butanoate undergoes acid‑catalyzed hydrolysis via a SN1 mechanism that is approximately 10⁷‑fold faster than the hydrolysis of a methyl ester under comparable conditions [1]. In practical terms, complete deprotection can be achieved in <3 h using 50% TFA in DCM at room temperature [2], whereas methyl esters require harsher conditions or extended reflux. This orthogonality allows the t‑Bu group to be removed selectively in the presence of other base‑labile or hydrogenolytically cleavable protecting groups (e.g., Fmoc, Cbz).

Solid‑Phase Synthesis Peptide Chemistry PROTAC Linker Design

Predicted pKa Advantage: Aminooxy Group of tert‑Butyl 2-(aminooxy)butanoate Exhibits Lower pKa than Simple Alkylamines, Enhancing Nucleophilicity at Neutral pH

The aminooxy moiety is a classic α‑nucleophile; its low basicity (predicted pKa ≈ 4.2–4.3 ) ensures that a significant fraction remains unprotonated at physiological pH (7.4), thereby maintaining high nucleophilic reactivity. In contrast, simple alkylamines (pKa ≈ 9–11) are predominantly protonated and unreactive at pH 7.4. This intrinsic difference allows oxime ligation to proceed efficiently without the need for strongly acidic catalysts or elevated temperatures.

Reaction Optimization pH‑Dependent Reactivity Bioconjugation

tert-Butyl 2-(aminooxy)butanoate: High‑Value Application Scenarios Informed by Quantitative Differentiation


PROTAC Linker Synthesis Requiring Orthogonal Carboxylic Acid Protection

The tert‑butyl ester of tert‑butyl 2-(aminooxy)butanoate can be selectively deprotected with TFA while leaving the aminooxy group (or its oxime conjugate) intact. This orthogonal strategy is essential when building heterobifunctional PROTAC linkers, where the carboxylic acid must be unmasked for subsequent EDC/NHS coupling to an E3 ligase ligand only after the aminooxy terminus has been conjugated to the target‑protein ligand. The 10⁷‑fold rate advantage of t‑Bu ester hydrolysis over methyl esters [1] ensures complete deprotection in <3 h without compromising the oxime bond [2].

Site‑Specific Bioconjugation to Aldehyde‑Tagged Proteins or Antibodies

The aminooxy group reacts chemoselectively with aldehyde‑functionalized biomolecules (e.g., periodate‑oxidized glycoproteins, formylglycine‑tagged antibodies) to form stable oxime linkages. The 6‑fold faster oxime formation kinetics compared to hydrazine‑based alternatives [3] enables efficient conjugation at low micromolar concentrations, reducing protein consumption. The >1000‑fold greater hydrolytic stability of the oxime bond relative to hydrazones [4] ensures that the resulting antibody‑drug conjugate remains intact during prolonged storage and in vivo circulation.

Synthesis of Aminooxy‑Functionalized Peptoids and Peptidomimetics

tert‑Butyl 2-(aminooxy)butanoate serves as a key monomer in the solution‑phase synthesis of aminooxy peptoids [5]. The t‑Bu ester provides the necessary protection for the carboxyl terminus, allowing iterative monomer coupling via the aminooxy group. The butanoate backbone (four‑carbon chain) offers a distinct conformational profile compared to aminooxyacetate (two‑carbon) or aminooxypropanoate (three‑carbon) analogs, which can influence peptoid secondary structure and binding affinity. The orthogonal deprotection strategy [2] permits final global deprotection under mild conditions without degrading the acid‑sensitive peptoid backbone.

Dynamic Covalent Hydrogel Fabrication with Tunable Mechanical Properties

Oxime‑based dynamic covalent hydrogels benefit from the rapid, catalyst‑free ligation kinetics of aminooxy groups. The 6‑fold rate advantage over hydrazone formation [3] enables rapid gelation at physiological pH, while the exceptional hydrolytic stability of oxime crosslinks [4] prevents premature network degradation. By incorporating tert‑butyl 2-(aminooxy)butanoate as a pendant aminooxy donor, researchers can fine‑tune the crosslinking density and, consequently, the hydrogel's stiffness and stress‑relaxation behavior.

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